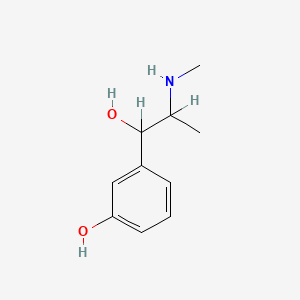
m-Hydroxyephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyephedrine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Cardiac Imaging
PET Tracer for Cardiac Sympathetic Nervous System Imaging : mHED, especially in its radiolabeled form [11C]mHED, is extensively used as a PET tracer for imaging the cardiac sympathetic nervous system. It aids in mapping sympathetic nerves of the heart, providing valuable insights into various cardiac conditions (Vraka et al., 2019).
Assessment of Cardiac Sympathetic Innervation : [11C]mHED is utilized for studying sympathetic innervation in heart diseases. Its ability to rapidly transport into sympathetic neurons and be stored in vesicles makes it a crucial tool for assessing cardiac sympathetic nervous system in heart failure, myocardial infarction, and arrhythmias (Boschi et al., 2015).
Evaluation of Neuronal Integrity : Using positron emission tomography (PET), mHED can noninvasively evaluate neuronal integrity, particularly in the context of myocardial infarction and its aftermath. It helps in understanding the extent and reversibility of neuronal abnormalities in patients (Allman et al., 1993).
Sympathetic Nervous System Function
Quantitation of Presynaptic Sympathetic Nervous System Function : mHED plays a significant role in the quantitation of cardiac presynaptic sympathetic nervous system function. This application is crucial for understanding the dynamics of sympathetic nerve activity in various cardiac diseases (Caldwell et al., 1998).
Research on Sympathetic Neurons and Adrenergic Tumors : Beyond cardiac applications, mHED is studied for its potential in imaging sympathetic neurons and adrenergic tumors, such as pheochromocytoma and neuroblastoma. This research opens new avenues for understanding and diagnosing these conditions (Raffel et al., 2007).
PET Radiopharmaceuticals
Development of PET Radiopharmaceuticals : mHED is crucial in the development of automated synthesis programs for producing PET radiopharmaceuticals, particularly for cardiac studies. The reliability and reproducibility of mHED production are vital for its application in clinical PET (Lodi et al., 2008).
Kinetic Analysis of mHED and Metabolites : Research on mHED also involves the analysis of its kinetics and metabolites in plasma, which is essential for accurate PET imaging and understanding cardiac function (Link et al., 1997).
Eigenschaften
CAS-Nummer |
3002-40-2 |
|---|---|
Produktname |
m-Hydroxyephedrine |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-[1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3 |
InChI-Schlüssel |
KEEFJRKWMCQJLN-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11C-hydroxyephedrine-meta 11C-meta-hydroxyephedrine 3-hydroxyephedrine HCl(R-(R*,S*))-isomer of 3-hydroxyephedrine m-hydroxyephedrine meta-hydroxyephedrine R-(R*,S*)-isomer of 3-hydroxyephedrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



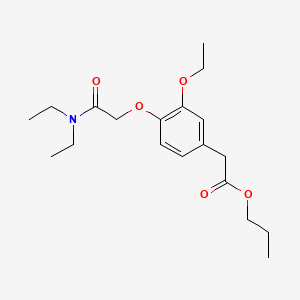
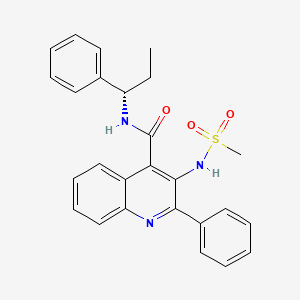
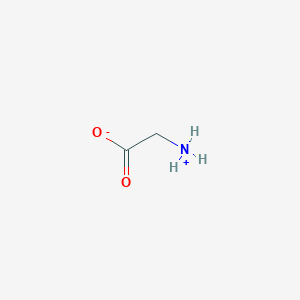
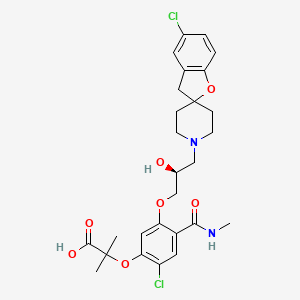
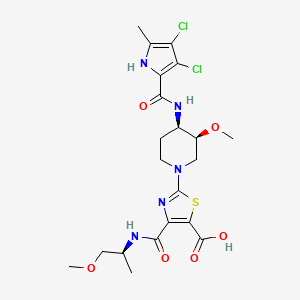
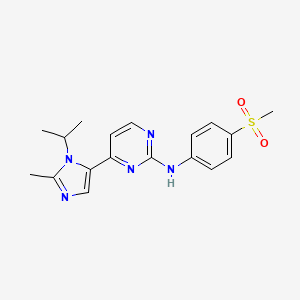

![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)
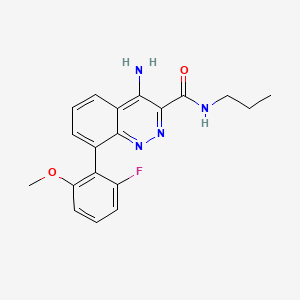
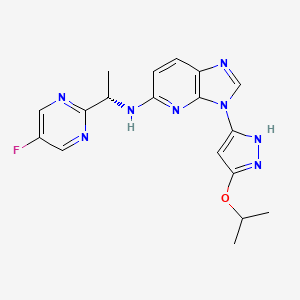
![4-(2-Fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide](/img/structure/B1666235.png)
![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)